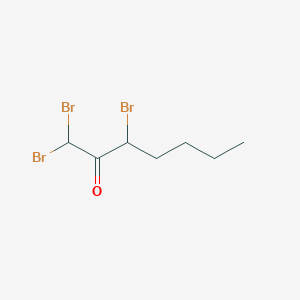

1,1,3-Tribromoheptan-2-one

Description

Significance of Halogenated Ketones in Organic Chemistry

Halogenated ketones, particularly α-halo ketones, are highly valuable intermediates in organic chemistry due to their enhanced reactivity and synthetic versatility. nih.govwikipedia.orgwikipedia.org The reactivity stems from the electron-withdrawing inductive effect of both the carbonyl group and the adjacent halogen atom. nih.gov This effect increases the polarity of the carbon-halogen bond and renders the α-carbon highly susceptible to nucleophilic attack. nih.gov

Halogenated ketones participate in a wide array of chemical transformations, making them crucial building blocks for more complex molecules. wikipedia.orgwikipedia.org Their bifunctional nature, possessing two electrophilic sites (the carbonyl carbon and the halogen-bearing α-carbon), allows for diverse reaction pathways. wikipedia.org

Key reactions involving halogenated ketones include:

Nucleophilic Substitution: They readily undergo S_N2 reactions with a variety of nucleophiles. jove.com This reactivity is significantly higher compared to corresponding alkyl halides. nih.gov

Heterocycle Synthesis: α-Halo ketones are key precursors for synthesizing various heterocyclic compounds, such as thiazoles (by reacting with thioamides) and pyrroles (in the Hantzsch pyrrole (B145914) synthesis). wikipedia.org

Favorskii Rearrangement: In the presence of a base, α-halo ketones can rearrange to form carboxylic acid derivatives, a reaction that proceeds via a cyclopropanone (B1606653) intermediate. wikipedia.org

Reductive Dehalogenation: The halogen atom can be removed to generate specific enolates, which can then be used in subsequent reactions like alkylations or aldol (B89426) additions. wikipedia.org

Haloform Reaction: Methyl ketones react with halogens in the presence of a base to form a haloform (CHX₃) and a carboxylate, proceeding through tri-halogenated ketone intermediates. masterorganicchemistry.com

Table 2: Selected Reactions of Halogenated Ketones

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution (S_N2) | The halogen atom is displaced by a nucleophile. The reaction is favorable due to the electron-deficient α-carbon. nih.govjove.com |

| Favorskii Rearrangement | Base-induced rearrangement of an α-halo ketone to a carboxylic acid derivative. wikipedia.org |

| Hantzsch Pyrrole Synthesis | Reaction of an α-halo ketone with a β-dicarbonyl compound and ammonia (B1221849) or an amine to form a pyrrole. wikipedia.org |

| Reductive Dehalogenation | Removal of the halogen to form a site-specific metal enolate, a useful intermediate for C-C bond formation. wikipedia.org |

| Cycloaddition Reactions | Reduction of α,α'-dihalo ketones can generate 2-oxyallyl metal complexes that participate in [4+3] and [3+2] cycloadditions. wikipedia.org |

Isomeric Considerations and Structural Peculiarities of 1,1,3-Tribromoheptan-2-one

The specific arrangement of atoms in 1,1,3-tribromoheptan-2-one gives rise to distinct structural features and the possibility of isomerism.

Structural Peculiarities: The molecule's structure is defined by the placement of the three bromine atoms relative to the ketone group.

α,α-Dibromo Ketone: The two bromine atoms on the first carbon (C1) place it in the α-position relative to the carbonyl group (C2). This α,α-dihalo ketone moiety significantly influences the acidity of any protons on the α'-carbon (C3) and the reactivity of the carbonyl group.

β-Bromo Ketone: The third bromine atom is located on the third carbon (C3), which is the β-position relative to the carbonyl.

Chirality: The C3 carbon atom in 1,1,3-tribromoheptan-2-one is a chiral center. It is bonded to four different groups: a hydrogen atom, a bromine atom, a butyl group (-C₄H₉), and the tribromomethyl ketone group (-C(O)CHBr₂). Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1,1,3-tribromoheptan-2-one and (S)-1,1,3-tribromoheptan-2-one.

Isomeric Considerations: Isomers are molecules that share the same molecular formula but have different arrangements of atoms. For the molecular formula C₇H₁₁Br₃O, several types of isomers are possible besides the enantiomers of 1,1,3-tribromoheptan-2-one.

Structural Isomerism: This includes positional and chain isomerism. savemyexams.com

Positional Isomers: The positions of the bromine atoms or the carbonyl group can be varied. For example, moving the bromine atoms results in isomers like 1,3,3-tribromoheptan-2-one (B14644608) or 1,1,1-tribromoheptan-2-one. chemsrc.comnih.gov Shifting the carbonyl group would yield isomers such as 1,1,3-tribromoheptan-4-one.

Chain Isomers: The seven-carbon chain can be branched. For instance, a methyl group could be located on the main chain, leading to isomers like 1,1,3-tribromo-5-methylhexan-2-one.

Functional Group Isomers: It is possible to have a different functional group, such as a cyclic ether with bromine substituents, that shares the same molecular formula. savemyexams.com

Table 3: Examples of Potential Structural Isomers of Tribromoheptanone

| IUPAC Name | Type of Isomerism (Relative to 1,1,3-Tribromoheptan-2-one) |

|---|---|

| 1,3,3-Tribromoheptan-2-one | Positional Isomer |

| 1,1,1-Tribromoheptan-2-one | Positional Isomer |

| 1,1,4-Tribromoheptan-2-one | Positional Isomer |

| 1,1,3-Tribromoheptan-4-one | Positional Isomer |

| 1,1,3-Tribromo-5-methylhexan-2-one | Chain Isomer |

Table 4: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| 1,1,1-Tribromoheptan-2-one |

| 1,1,3-Tribromo-5-methylhexan-2-one |

| 1,1,3-Tribromoheptan-2-one |

| 1,1,3-Tribromoheptan-4-one |

| 1,1,4-Tribromoheptan-2-one |

| 1,3,3-Tribromoheptan-2-one |

| 2,4-Dimethyl-1,1,1-tribromopentan-3-one |

| Butyl group |

| Carboxylic acid |

| Haloform |

| Heptan-2-one |

| Thioamides |

Structure

3D Structure

Properties

CAS No. |

54899-95-5 |

|---|---|

Molecular Formula |

C7H11Br3O |

Molecular Weight |

350.87 g/mol |

IUPAC Name |

1,1,3-tribromoheptan-2-one |

InChI |

InChI=1S/C7H11Br3O/c1-2-3-4-5(8)6(11)7(9)10/h5,7H,2-4H2,1H3 |

InChI Key |

LXTJHNBZXQMSBE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C(Br)Br)Br |

Origin of Product |

United States |

Reaction Pathways and Mechanistic Insights of 1,1,3 Tribromoheptan 2 One

Electrophilic Bromination Mechanisms

The synthesis of 1,1,3-Tribromoheptan-2-one from its parent ketone, heptan-2-one, involves a series of electrophilic α-halogenation steps. This reaction can be catalyzed by either acid or base, proceeding through different reactive intermediates. wikipedia.org

The α-position of a ketone is susceptible to halogenation due to the ability to form an enol (in acidic solution) or an enolate (in basic solution). wikipedia.org These tautomers are the key reactive intermediates in the bromination process.

Acid-Catalyzed Bromination: In the presence of an acid catalyst, the carbonyl oxygen is protonated, which facilitates the tautomerization of the ketone to its enol form. masterorganicchemistry.com The enol, with its electron-rich C=C double bond, acts as a nucleophile and attacks molecular bromine (Br₂), an electrophile. masterorganicchemistry.comchemistry.coach Subsequent deprotonation of the carbonyl oxygen regenerates the ketone, now with a bromine atom at the α-carbon. This process is autocatalytic as the reaction produces HBr, which can further catalyze the enol formation. chemistry.coach

Base-Catalyzed Bromination: Under basic conditions, a strong base removes an acidic α-hydrogen to form a resonance-stabilized enolate anion. masterorganicchemistry.com The enolate is a potent nucleophile that readily attacks electrophilic bromine. chemistry.coach Unlike acid-catalyzed halogenation, this process becomes faster with successive halogenations. The introduction of an electron-withdrawing bromine atom increases the acidity of the remaining α-protons, making them easier to remove by the base and leading to rapid polyhalogenation at the same carbon. wikipedia.orgchemistrysteps.com For a methyl ketone like heptan-2-one, this can lead to the formation of a trihalo ketone, a key step in the haloform reaction. wikipedia.org

| Condition | Catalyst | Key Intermediate | Nucleophilicity | Rate of Polyhalogenation |

|---|---|---|---|---|

| Acidic | H⁺ (e.g., HBr, AcOH) | Enol | Moderate | Slower than monohalogenation |

| Basic | OH⁻, OR⁻ | Enolate | High | Faster than monohalogenation |

For an unsymmetrical ketone like heptan-2-one, the regioselectivity of bromination is governed by whether the reaction is under kinetic or thermodynamic control. wikipedia.orgjackwestin.com This choice determines which of the two possible enolates/enols (from deprotonation at C1 or C3) is formed.

Kinetic Control: This regime favors the formation of the product that is formed fastest, which corresponds to the reaction pathway with the lowest activation energy. libretexts.orgmasterorganicchemistry.com For heptan-2-one, the protons on the methyl group (C1) are less sterically hindered and are removed more rapidly. Therefore, under kinetic control (typically using a strong, bulky base like Lithium Diisopropylamide (LDA) at low temperatures), the less substituted "kinetic enolate" is formed preferentially, leading to bromination at the C1 position. wikipedia.org

Thermodynamic Control: This regime favors the formation of the most stable product, which is achieved when the reaction is reversible, allowing equilibrium to be established. libretexts.orglibretexts.org The more substituted enolate, formed by removing a proton from the methylene group (C3), is more thermodynamically stable due to the greater substitution of the double bond. chemistrysteps.com Therefore, under thermodynamic control (typically using a weaker base like sodium ethoxide at higher temperatures, allowing for equilibration), the "thermodynamic enolate" is favored, leading to bromination at the C3 position. masterorganicchemistry.comwikipedia.org

The formation of 1,1,3-Tribromoheptan-2-one implies a sequence of these reactions. The two bromine atoms at the C1 position are likely installed under basic conditions, which favor exhaustive halogenation at the less hindered methyl group. The single bromine at the C3 position could result from a subsequent bromination under conditions that favor the thermodynamic enolate.

Nucleophilic Substitution Reactions

The bromine atoms in 1,1,3-Tribromoheptan-2-one are leaving groups, making the molecule a substrate for nucleophilic substitution reactions. wikipedia.org The reactivity of the α-bromines (at C1) and the β-bromine (at C3) can differ.

Nucleophiles containing heteroatoms such as oxygen, nitrogen, and sulfur can displace the bromide ions. These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack on the carbon atom bearing the bromine. organic-chemistry.orgchemguide.co.uk

Oxygen Nucleophiles: Reagents like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) can attack the electrophilic carbon atoms, displacing bromide to form α-hydroxy or α-alkoxy ketones. Given the presence of multiple halogens, such reactions can be complex and may lead to rearrangements or subsequent reactions like the Favorskii rearrangement.

Nitrogen Nucleophiles: Amines can act as nucleophiles to displace bromine, forming aminoketones. organic-chemistry.org This provides a route to synthesize more complex nitrogen-containing compounds.

Sulfur Nucleophiles: Thiolates (RS⁻) are excellent nucleophiles and can readily displace bromide ions to form α-thio ketones.

The α-bromines are generally more reactive towards Sₙ2 displacement due to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Br bond and stabilizes the transition state.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. alevelchemistry.co.uklibretexts.org 1,1,3-Tribromoheptan-2-one can serve as an electrophile in reactions with carbon nucleophiles, such as enolates or organometallic reagents.

Enolate Alkylation: An enolate generated from another ketone or ester can attack the C1 or C3 position, displacing a bromide ion. This alkylation reaction forms a new C-C bond, leading to the synthesis of larger, more complex molecules. youtube.com

Organometallic Reagents: Reagents like organocuprates (Gilman reagents) are known to react with α-haloketones in a substitution manner to form new C-C bonds.

These reactions provide a powerful method for elaborating the carbon skeleton of the heptanone core.

Reduction and Oxidation Chemistry

The chemical identity of 1,1,3-Tribromoheptan-2-one can be altered through reduction or oxidation reactions, primarily targeting the carbonyl group or the carbon-bromine bonds.

Reduction: The carbonyl group of the ketone can be reduced to a secondary alcohol using various reducing agents.

Hydride Reagents: Sodium borohydride (NaBH₄) is a mild reducing agent that selectively reduces aldehydes and ketones to alcohols. vanderbilt.edu It would be expected to convert 1,1,3-Tribromoheptan-2-one to 1,1,3-tribromoheptan-2-ol. More powerful reagents like lithium aluminum hydride (LiAlH₄) could potentially also reduce the carbon-bromine bonds.

Catalytic Hydrogenation: This method can also reduce the carbonyl group. Depending on the catalyst and conditions, it can sometimes lead to the hydrogenolysis (cleavage) of C-Br bonds.

Oxidation: Ketones are generally resistant to oxidation under mild conditions. However, under forcing conditions, oxidative cleavage of C-C bonds adjacent to the carbonyl group can occur. More relevant to this molecule would be oxidation reactions involving the bromine substituents, though these are less common. Certain oxidizing agents might react with the enol form of the ketone. For instance, chromate-based reagents have been used to oxidize related nitro-alcohols to nitro-ketones, indicating the compatibility of certain oxidizing conditions with halogenated substrates. nih.gov

| Reaction Type | Reagent Class | Potential Product Type |

|---|---|---|

| Nucleophilic Substitution | Heteroatom Nucleophiles (e.g., RO⁻, R₂NH) | α-Alkoxy/Amino Ketones |

| Nucleophilic Substitution | Carbon Nucleophiles (e.g., Enolates) | γ-Diketones or related structures |

| Reduction | Hydride Reagents (e.g., NaBH₄) | Tribromo-alcohol |

Reduction of the Carbonyl Group

The reduction of α-halo ketones like 1,1,3-Tribromoheptan-2-one is a nuanced process, as both the carbonyl group and the carbon-bromine bonds are susceptible to reducing agents. The outcome of the reaction is highly dependent on the choice of reagent and reaction conditions.

Competition between Carbonyl Reduction and Dehalogenation: Standard hydride reagents can target the electrophilic carbonyl carbon for nucleophilic attack, leading to the corresponding secondary alcohol, 1,1,3-Tribromoheptan-2-ol. However, the carbon-bromine bonds, particularly at the α-position (C-1), are also reactive sites for reduction. This process, known as reductive dehalogenation, involves the loss of a halogen atom to form enolate intermediates. wikipedia.org

The reaction can proceed via one-electron or two-electron pathways, depending on the reducing agent. wikipedia.org Stronger reducing agents may favor dehalogenation, potentially leading to a mixture of products, including the parent ketone, 2-heptanone. wikipedia.orgchemicalbook.com Milder, more selective reagents are often required to favor the reduction of the carbonyl group while preserving the halo-substituents. Enzymatic reductions, for instance, have been developed for the stereoselective reduction of α-halo ketones to their corresponding α-halo alcohols. google.com

Table 1: Comparative Analysis of Reducing Agents for 1,1,3-Tribromoheptan-2-one

| Reagent | Typical Conditions | Likely Major Product(s) | Prevailing Mechanism |

|---|---|---|---|

| Sodium Borohydride (NaBH₄) | Protic solvent (e.g., Methanol, Ethanol) | 1,1,3-Tribromoheptan-2-ol | Nucleophilic addition to carbonyl |

| Lithium Aluminium Hydride (LiAlH₄) | Aprotic solvent (e.g., Diethyl ether, THF) | Mixture of 1,1,3-Tribromoheptan-2-ol and dehalogenated products | Nucleophilic addition and Reductive dehalogenation |

| Zinc Dust (Zn) | Acetic Acid | 2-Heptanone (via extensive dehalogenation) | Reductive dehalogenation |

| Ketoreductase Enzymes | Aqueous buffer, cofactor (e.g., NADPH) | Chiral 1,1,3-Tribromoheptan-2-ol | Stereoselective enzymatic reduction google.com |

Oxidative Transformations

While the carbonyl carbon in 1,1,3-Tribromoheptan-2-one is in a +2 oxidation state, further oxidative transformations can occur at other positions, leading to novel functionalized molecules. Ketones are generally resistant to oxidation without cleaving carbon-carbon bonds, but the presence of α-halogens can influence reactivity. libretexts.orglibretexts.org

α-Hydroxylation: A notable oxidative pathway involves the selective replacement of an α-bromo substituent with a hydroxyl group. This transformation can be initiated by photoinduced one-electron transfer. For instance, using Hantzsch esters as photoreductants, an α-bromo ketone can be converted into a radical species. researchgate.net In the presence of molecular oxygen, this intermediate can be trapped to yield an α-hydroxy ketone after subsequent reaction steps. researchgate.net This would convert 1,1,3-Tribromoheptan-2-one into a derivative such as 1,3-dibromo-1-hydroxyheptan-2-one. The balance between this hydroxylation pathway and simple reductive debromination is sensitive to factors like solvent and oxygen concentration. researchgate.net

Baeyer-Villiger Oxidation: Another potential, though more forceful, oxidative transformation is the Baeyer-Villiger oxidation. This reaction utilizes a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), to convert a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl group. libretexts.org The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the groups attached to the carbonyl. For 1,1,3-Tribromoheptan-2-one, the migration of either the dibromomethyl group (-CHBr₂) or the 1-bromohexyl group (-CHBr(C₄H₉)) would lead to different ester products.

Table 2: Potential Oxidative Pathways for 1,1,3-Tribromoheptan-2-one

| Reaction Type | Reagent(s) | Potential Product | Key Mechanistic Feature |

|---|---|---|---|

| α-Hydroxylation | Hantzsch Ester, Visible Light, O₂ | 1,3-Dibromo-1-hydroxyheptan-2-one | Photoinduced single-electron transfer to form a radical intermediate researchgate.net |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., mCPBA) | Ester derivative (e.g., 1-bromohexyl dibromoacetate) | Nucleophilic attack by peroxy acid followed by alkyl group migration libretexts.org |

| Haloform Reaction | Excess Base and Halogen (e.g., NaOH/Br₂) | Pentanoic acid derivative and Bromoform (CHBr₃) | Formation of a trihalomethyl group followed by nucleophilic acyl substitution youtube.com |

Rearrangement Reactions Involving Vicinal Dibromide Moieties

The structure of 1,1,3-Tribromoheptan-2-one, possessing α- and β-bromo substituents, is primed for skeletal rearrangements under basic conditions. The most prominent of these is the Favorskii rearrangement.

Favorskii Rearrangement: The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base, leading to the formation of carboxylic acid derivatives. wikipedia.orgpurechemistry.orgslideshare.net For cyclic α-halo ketones, this results in a ring contraction, while for acyclic ketones like 1,1,3-Tribromoheptan-2-one, it produces a rearranged carboxylic acid, ester, or amide, depending on the nucleophile used. organicreactions.org

The generally accepted mechanism proceeds through several key steps:

Enolate Formation: A base abstracts an acidic α'-proton (from C-3) to form an enolate intermediate. purechemistry.org

Cyclopropanone (B1606653) Formation: The enolate undergoes an intramolecular nucleophilic substitution, where the enolate attacks the carbon bearing the α-halogen (C-1), displacing a bromide ion to form a highly strained bicyclic cyclopropanone intermediate. wikipedia.org

Nucleophilic Attack: A nucleophile (e.g., hydroxide or alkoxide from the base) attacks the carbonyl carbon of the cyclopropanone.

Ring Opening: The tetrahedral intermediate collapses, cleaving one of the C-C bonds of the cyclopropanone ring to form a more stable carbanion.

Protonation: A final proton transfer step yields the rearranged carboxylic acid derivative.

Analogous rearrangements of trihaloketones can ultimately give rise to unsaturated halo-acids. organicreactions.org The reaction has proven to be a valuable synthetic method for preparing highly branched carboxylic acids. organicreactions.org

Table 3: Mechanistic Steps of the Favorskii Rearrangement

| Step | Description | Intermediate(s) |

|---|---|---|

| 1 | Abstraction of the α'-proton (at C-3) by a base. | Enolate |

| 2 | Intramolecular Sₙ2 attack by the enolate on the α-carbon (C-1), displacing a bromide. | Cyclopropanone |

| 3 | Attack of a nucleophile (e.g., ⁻OH, ⁻OR) on the cyclopropanone carbonyl carbon. | Tetrahedral alkoxide |

| 4 | Ring-opening of the cyclopropanone to form a stable carbanion. | Carbanion |

| 5 | Protonation of the carbanion to yield the final product. | Carboxylic acid or derivative |

Advanced Applications of 1,1,3 Tribromoheptan 2 One in Complex Molecule Synthesis

Asymmetric Synthesis Utilizing Chiral Intermediates from 1,1,3-Tribromoheptan-2-one

The asymmetric synthesis of complex molecules often relies on the use of chiral building blocks to introduce stereocenters with high selectivity. While specific examples involving 1,1,3-Tribromoheptan-2-one are not documented, its structure suggests potential pathways for the generation of chiral intermediates. For instance, the ketone functionality could be a handle for asymmetric reduction or reactions with chiral auxiliaries to create a chiral alcohol. The bromine atoms, particularly the one at the C3 position, could then be subjected to stereoselective substitution reactions. An efficient asymmetric synthesis of 1,2,3-trisubstituted cyclopentanes and cyclohexanes has been described, which are key achiral building blocks reduced catalytically to yield products with high enantiomeric excess nih.govresearchgate.net. This general approach could theoretically be adapted for substrates derived from 1,1,3-Tribromoheptan-2-one.

Building Block for Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science mdpi.com. Halogenated ketones are versatile precursors for the synthesis of various heterocycles. While direct cyclization reactions involving 1,1,3-Tribromoheptan-2-one are not reported, its structure lends itself to the construction of frameworks like thiazoles, oxazoles, or pyrimidines through reactions with appropriate nucleophiles. For example, the α-bromoketone moiety is a classic precursor for the Hantzsch thiazole (B1198619) synthesis. The synthesis of a broad spectrum of N-, O-, and S-heterocycles can be achieved from various organic compounds through cyclization reactions nih.gov.

Precursor in Natural Product Synthesis

Natural products often possess complex architectures with multiple stereocenters and functional groups. rsc.org Synthetic chemists frequently employ readily available, functionalized building blocks to construct these intricate molecules. Although no total synthesis of a natural product explicitly reports the use of 1,1,3-Tribromoheptan-2-one, its polyhalogenated and functionalized carbon chain could serve as a useful synthon. The development of synthetic pathways for natural products is a significant area of research. nih.govmsu.edu

Role in Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. vander-lingen.nl The electrophilic centers in 1,1,3-Tribromoheptan-2-one (the carbonyl carbon and the carbon atoms bearing bromine) could potentially participate in MCRs. For instance, it could act as an electrophilic component in reactions involving amines, isocyanides, and other nucleophiles to rapidly build molecular complexity. The development of novel multi-component cascade reactions is an active area of research for the synthesis of highly functionalized molecules. rsc.org

Utilization in Research and Development of New Synthetic Pathways

The exploration of new synthetic methodologies is crucial for advancing the field of organic chemistry. The unique combination of functional groups in 1,1,3-Tribromoheptan-2-one makes it an interesting substrate for methodological studies. Research could focus on the selective functionalization of its different positions, the development of novel cyclization strategies, or its use as a linchpin in convergent synthetic routes. The construction of synthetic metabolic pathways for the biosynthesis of valuable chemicals is an emerging area where novel starting materials and enzymatic reactions are continuously being explored. nih.gov

Spectroscopic Characterization and Structure Elucidation of 1,1,3 Tribromoheptan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the local chemical environment of individual nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 1,1,3-Tribromoheptan-2-one is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The chemical shift (δ) of each proton is influenced by the electronegativity of nearby atoms and functional groups. The presence of bromine atoms and a carbonyl group leads to significant deshielding of adjacent protons, causing their signals to appear at higher chemical shifts (downfield).

The proton at the C1 position, bonded to a carbon bearing two bromine atoms (CHBr₂), is expected to be the most deshielded, appearing as a singlet in the range of 6.5-7.0 ppm. The proton at C3, being alpha to the carbonyl group and attached to a carbon with one bromine atom, would also experience significant deshielding and is predicted to appear as a triplet around 4.8-5.2 ppm, due to coupling with the two adjacent protons at C4. The remaining protons of the butyl chain (C4 to C7) will appear at progressively lower chemical shifts (upfield) as their distance from the electron-withdrawing groups increases.

Table 1: Predicted ¹H NMR Data for 1,1,3-Tribromoheptan-2-one

| Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 | 6.5 - 7.0 | Singlet (s) | 1H |

| H3 | 4.8 - 5.2 | Triplet (t) | 1H |

| H4 | 2.2 - 2.6 | Multiplet (m) | 2H |

| H5 | 1.4 - 1.8 | Multiplet (m) | 2H |

| H6 | 1.2 - 1.6 | Multiplet (m) | 2H |

| H7 | 0.8 - 1.0 | Triplet (t) | 3H |

In the ¹³C NMR spectrum, the chemical shifts are spread over a much wider range than in ¹H NMR, typically allowing for the resolution of a distinct signal for each carbon atom. The carbonyl carbon (C2) is expected to be the most downfield signal, typically appearing in the range of 190-200 ppm. Carbons directly bonded to electronegative bromine atoms (C1 and C3) will also be shifted downfield. The C1 carbon, bonded to two bromine atoms, is predicted to appear around 40-50 ppm, while the C3 carbon is expected in the 60-70 ppm region. The aliphatic carbons of the butyl chain will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for 1,1,3-Tribromoheptan-2-one

| Position | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 40 - 50 |

| C2 | 190 - 200 |

| C3 | 60 - 70 |

| C4 | 35 - 45 |

| C5 | 25 - 35 |

| C6 | 20 - 30 |

| C7 | 13 - 15 |

Two-dimensional NMR experiments provide correlational data that is crucial for confirming the assignments made from 1D spectra and establishing the complete bonding network. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically through two or three bonds. longdom.org For 1,1,3-Tribromoheptan-2-one, the following cross-peaks would be expected:

A correlation between the H3 proton and the H4 protons.

Correlations tracing the connectivity of the butyl chain: H4 with H5, H5 with H6, and H6 with H7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). creative-biostructure.com The expected HSQC correlations would be:

H1 with C1

H3 with C3

H4 with C4

H5 with C5

H6 with C6

H7 with C7

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for piecing together the molecular skeleton. Key expected correlations include:

H1 proton correlating to the C2 carbonyl carbon.

H3 proton correlating to C2, C4, and C5.

H4 protons correlating to C2, C3, and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, irrespective of their bonding connectivity. youtube.comnanalysis.com In a flexible acyclic molecule like 1,1,3-Tribromoheptan-2-one, NOESY correlations would generally be observed between protons on adjacent carbons, confirming the connectivity established by COSY. For instance, correlations would be expected between H3 and H4, providing information about the spatial proximity of these groups. columbia.edu

The proton at the C3 position is alpha to the carbonyl group, making it acidic and susceptible to exchange. In the presence of a suitable deuterium (B1214612) source, such as deuterium oxide (D₂O), and an acid or base catalyst, this proton can be replaced by a deuterium atom. libretexts.orglibretexts.org This hydrogen-deuterium exchange is a well-established phenomenon for hydrogens alpha to a carbonyl group, proceeding through an enol or enolate intermediate. libretexts.orgreddit.com

This exchange can be readily monitored by ¹H NMR spectroscopy. Upon addition of D₂O, the signal corresponding to the H3 proton (predicted at 4.8-5.2 ppm) would gradually decrease in intensity and eventually disappear. The disappearance of this specific signal would provide definitive evidence for its assignment as the acidic alpha-hydrogen. libretexts.org

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of 1,1,3-Tribromoheptan-2-one is C₇H₁₁Br₃O.

A key feature in the mass spectrum of a bromine-containing compound is the distinctive isotopic pattern caused by the two naturally abundant isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio. chemguide.co.uk For a molecule containing three bromine atoms, the molecular ion will appear as a characteristic cluster of four peaks (M, M+2, M+4, M+6) with relative intensities in an approximate ratio of 1:3:3:1. youtube.com The detection of this specific pattern is strong evidence for the presence of three bromine atoms in the molecule. HRMS would be able to confirm the exact mass of each of these isotopic peaks, solidifying the molecular formula assignment.

Table 3: Predicted HRMS Isotopic Pattern for the Molecular Ion [C₇H₁₁Br₃O]⁺

| Isotopic Composition | Predicted m/z | Relative Abundance (%) |

|---|---|---|

| C₇H₁₁⁷⁹Br₃O | 347.8305 | ~25 |

| C₇H₁₁⁷⁹Br₂⁸¹BrO | 349.8285 | ~75 |

| C₇H₁₁⁷⁹Br⁸¹Br₂O | 351.8264 | ~75 |

| C₇H₁₁⁸¹Br₃O | 353.8244 | ~25 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In a typical MS/MS experiment for 1,1,3-Tribromoheptan-2-one, the molecular ion (M⁺) or a protonated molecule ([M+H]⁺) would first be isolated in the initial mass analyzer (MS1). This isolated ion is then subjected to collision-induced dissociation (CID), where it collides with an inert gas, causing it to break apart into smaller, structurally significant fragments. unt.edu These fragments are then analyzed by a second mass analyzer (MS2). wikipedia.org

For 1,1,3-Tribromoheptan-2-one, a key fragmentation pathway is α-cleavage, which is a common fragmentation pattern for ketones. youtube.com This involves the cleavage of the bond adjacent to the carbonyl group. The presence of bromine atoms, with their characteristic isotopic patterns (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), provides a distinct signature for bromine-containing fragments in the mass spectrum.

Expected α-cleavage events for 1,1,3-Tribromoheptan-2-one would involve the cleavage on either side of the carbonyl group:

Cleavage between C1 and C2: This would result in the loss of a tribromomethyl radical (•CBr₃) and the formation of a heptanoyl cation.

Cleavage between C2 and C3: This would lead to the formation of a stable acylium ion by the loss of a brominated butyl radical.

The fragmentation pattern allows for the precise localization of the carbonyl group and the bromine substituents. The table below outlines potential key fragments and their corresponding mass-to-charge ratios (m/z).

Table 1: Predicted MS/MS Fragmentation of 1,1,3-Tribromoheptan-2-one

| Precursor Ion (m/z) | Fragment Ion Structure | Fragment m/z (approx.) | Neutral Loss | Fragmentation Pathway |

| 352/354/356/358 | [CH₃(CH₂)₃CHBrCO]⁺ | 201/203 | •CHBr₂ | α-cleavage & H rearrangement |

| 352/354/356/358 | [CHBr₂CO]⁺ | 185/187/189 | •CH(Br)C₄H₉ | α-cleavage |

| 352/354/356/358 | [C₅H₉O]⁺ | 85 | •CHBr₃ | α-cleavage |

| 352/354/356/358 | [C₄H₉]⁺ | 57 | C₃H₄Br₃O• | Cleavage of butyl chain |

Note: m/z values are approximate and depend on the specific bromine isotopes (⁷⁹Br, ⁸¹Br) present in the fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.org It operates on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to these vibrations.

For 1,1,3-Tribromoheptan-2-one, the most prominent and diagnostic absorption band would be from the carbonyl (C=O) group of the ketone. pressbooks.pub A typical saturated acyclic ketone shows a strong C=O stretching absorption around 1715 cm⁻¹. libretexts.orglibretexts.org However, the presence of electronegative bromine atoms on the α-carbons (the C1 and C3 positions) is known to shift this absorption to a higher frequency (a higher wavenumber). acs.org This shift is due to the inductive effect of the halogens, which alters the bond strength of the adjacent carbonyl group. Therefore, the C=O stretch for 1,1,3-Tribromoheptan-2-one is expected to appear in the range of 1725-1745 cm⁻¹.

Other significant absorptions would include C-H stretching from the alkyl (heptane) chain and C-Br stretching vibrations.

Table 2: Characteristic IR Absorption Frequencies for 1,1,3-Tribromoheptan-2-one

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretch | 1725 - 1745 | Strong, Sharp |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Medium to Strong |

| C-H (Alkyl) | Bend | 1350 - 1470 | Medium |

| C-Br | Stretch | 500 - 650 | Medium to Strong |

Advanced Chromatographic-Spectroscopic Coupling Techniques (e.g., GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. chromatographyonline.com It is exceptionally well-suited for the analysis of volatile and semi-volatile halogenated organic compounds like 1,1,3-Tribromoheptan-2-one. restek.comusgs.gov

In a GC-MS analysis, the sample is first vaporized and injected into the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column. As each separated component, such as 1,1,3-Tribromoheptan-2-one, elutes from the column, it enters the mass spectrometer. unt.edu The mass spectrometer then ionizes the molecules and records their mass spectrum, providing both molecular weight information and a fragmentation pattern that serves as a chemical fingerprint.

The GC provides the retention time, which is a characteristic time it takes for the compound to pass through the column under specific conditions. The MS provides the mass spectrum, which confirms the identity. This dual detection provides a very high degree of confidence in the identification of the compound. restek.com For halogenated compounds, selected ion monitoring (SIM) can be used to enhance sensitivity and selectivity by targeting the characteristic ions of the analyte. restek.com

General Principles of Structure Elucidation

The elucidation of the structure of an unknown compound like 1,1,3-Tribromoheptan-2-one is a deductive process that integrates data from multiple spectroscopic sources. youtube.com

Molecular Formula Determination: High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the precise molecular formula (C₇H₁₁Br₃O). The characteristic isotopic pattern of the three bromine atoms would be a clear indicator of its presence.

Functional Group Identification (IR): The IR spectrum would be the first step in identifying functional groups. A strong absorption in the 1725-1745 cm⁻¹ region would strongly suggest a halogenated ketone, while the absence of O-H or N-H bands would rule out alcohols, amines, and amides. libretexts.org

Connectivity and Fragmentation (MS/MS): The fragmentation pattern from MS/MS analysis would be used to piece together the molecular structure. By analyzing the neutral losses and the m/z of the fragment ions, the positions of the bromine atoms relative to the carbonyl group and the structure of the alkyl chain can be determined. For instance, the observation of fragments corresponding to the loss of •CHBr₂ or •CBr₃ would confirm the substitution pattern on the α-carbons. youtube.com

Confirmation (GC-MS): GC-MS analysis confirms the compound's volatility and provides its mass spectrum, which should be consistent with the data obtained from direct infusion mass spectrometry. The retention time from the GC provides an additional data point for identification when compared against a known standard. chromatographyonline.com

By systematically combining these pieces of information—the elemental composition, the functional groups present, and the specific connectivity of the atoms—the definitive structure of 1,1,3-Tribromoheptan-2-one can be confidently established.

Computational Chemistry Investigations of 1,1,3 Tribromoheptan 2 One

Theoretical Prediction of Molecular Conformations and Stability

The flexibility of the heptane (B126788) chain in 1,1,3-tribromoheptan-2-one means the molecule can exist in numerous spatial arrangements, known as conformations. Conformational analysis is crucial as the three-dimensional shape of a molecule can significantly influence its physical properties and chemical reactivity. openness-lab.orgnih.gov

Computational methods are employed to identify the most stable conformations, which correspond to energy minima on the potential energy surface. up.ac.za This process typically begins with a broad exploration of the conformational space, often using lower-cost methods like molecular mechanics (MM) to generate a wide variety of possible structures. nih.gov Promising candidates are then subjected to more rigorous geometry optimization using DFT, commonly with a functional like B3LYP and a basis set such as 6-31G(d). nih.gov

For 1,1,3-tribromoheptan-2-one, the key degrees of freedom are the dihedral angles along the C-C backbone. The calculations would aim to find the arrangement that minimizes steric hindrance between the bulky bromine atoms and the alkyl chain. The relative stability of each optimized conformer is determined by comparing their calculated electronic energies. Thermal corrections can be added to these energies to obtain the relative Gibbs free energies at a given temperature, which determine the equilibrium population of each conformer. chemrxiv.org

Hypothetical Relative Energies of 1,1,3-Tribromoheptan-2-one Conformers

| Conformer | Description of Key Dihedral Angles | Relative Energy (kcal/mol) | Predicted Boltzmann Population (298 K) |

| Conf-1 | Anti (gauche) arrangement around C2-C3 bond | 0.00 | 75% |

| Conf-2 | Gauche arrangement around C2-C3 bond | 1.15 | 15% |

| Conf-3 | Anti arrangement around C3-C4 bond | 1.80 | 8% |

| Conf-4 | Gauche arrangement around C4-C5 bond | 2.50 | 2% |

| This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate the expected outcome of a conformational analysis. The most stable conformer (Conf-1) is set as the zero-point reference. |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the detailed pathways of chemical reactions, known as reaction mechanisms. rsc.org These calculations can identify transition states—the highest energy points along a reaction coordinate—and intermediates, allowing for a complete description of how reactants are converted into products. up.ac.za

For 1,1,3-tribromoheptan-2-one, a key reaction of interest is its behavior with nucleophiles. The carbonyl carbon is an electrophilic site, and the bromine atoms can act as leaving groups. nih.govncert.nic.in A computational study could, for example, model the reaction with a simple nucleophile like hydroxide (B78521) (OH⁻).

The process would involve:

Locating Reactants and Products: The geometries of the starting materials (1,1,3-tribromoheptan-2-one and OH⁻) and the final products are fully optimized.

Searching for the Transition State (TS): Sophisticated algorithms are used to find the saddle point on the potential energy surface that connects reactants and products. A successful TS calculation is confirmed by finding a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. up.ac.za

Calculating the Activation Energy: The energy difference between the transition state and the reactants defines the activation energy barrier (Ea), a critical factor in determining the reaction rate. acs.org

Such studies can distinguish between competing mechanisms, for instance, a direct S(_N)2 attack at the α-carbon versus a Favorskii-type rearrangement, which is common for α-halo ketones. libretexts.org

Electronic Structure Analysis (HOMO/LUMO, Charge Distribution, Dipole Moments)

The electronic structure of a molecule governs its reactivity. Computational methods provide detailed information about how electrons are distributed and the nature of the molecular orbitals. researchgate.netrsc.org

HOMO/LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The HOMO represents the region from which an electron is most easily donated (nucleophilic character), while the LUMO is the region most likely to accept an electron (electrophilic character). researchgate.net For 1,1,3-tribromoheptan-2-one, the HOMO is expected to have significant contributions from the lone pair orbitals of the oxygen and bromine atoms. The LUMO is anticipated to be the π* antibonding orbital of the C=O group, making the carbonyl carbon the primary site for nucleophilic attack. ncert.nic.in The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.

Charge Distribution: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom. This reveals the polarity within the molecule. In 1,1,3-tribromoheptan-2-one, a significant partial positive charge is expected on the carbonyl carbon due to the high electronegativity of the oxygen atom, while the oxygen and bromine atoms will bear partial negative charges.

Dipole Moment: The separation of positive and negative charges results in a molecular dipole moment. Calculations can predict both the magnitude and direction of this dipole, which influences the molecule's solubility and intermolecular interactions.

Hypothetical Electronic Properties of 1,1,3-Tribromoheptan-2-one

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Indicates electron-donating ability |

| LUMO Energy | -1.5 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.7 eV | Relates to chemical reactivity and stability |

| Mulliken Charge on C2 (Carbonyl) | +0.45 e | Confirms electrophilic nature |

| Mulliken Charge on Oxygen | -0.50 e | Confirms nucleophilic nature of oxygen |

| Dipole Moment | 2.8 Debye | Quantifies molecular polarity |

| This table presents hypothetical data calculated at the B3LYP/6-311+G(d,p) level of theory. |

Spectroscopic Property Prediction (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry can accurately predict spectroscopic data, which is invaluable for identifying and characterizing molecules.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. DFT calculations can predict the ¹H and ¹³C chemical shifts with good accuracy. researchgate.net For 1,1,3-tribromoheptan-2-one, calculations would predict a significant downfield shift for the proton at the C3 position due to the deshielding effect of the adjacent bromine atom and carbonyl group. Similarly, the ¹³C NMR spectrum would show a characteristic peak for the carbonyl carbon (C2) in the 190-215 ppm range. libretexts.org

Vibrational Frequencies: The vibrational frequencies calculated from quantum chemistry correspond to the absorption bands seen in an infrared (IR) spectrum. spectroscopyonline.com A key feature for 1,1,3-tribromoheptan-2-one would be the strong C=O stretching vibration, expected around 1715-1730 cm⁻¹. The calculations would also predict the frequencies for C-H, C-C, and C-Br stretching and bending modes. spectroscopyonline.com Comparing the computed spectrum with experimental data can help confirm the structure and identify specific conformers.

Hypothetical Predicted Spectroscopic Data for 1,1,3-Tribromoheptan-2-one

| Spectrum Type | Key Feature | Predicted Value | Expected Experimental Range |

| ¹³C NMR | Carbonyl Carbon (C2) | 195.2 ppm | 190 - 215 ppm libretexts.org |

| ¹H NMR | Methine Proton (H at C3) | 4.8 ppm | 4.5 - 5.5 ppm |

| IR | C=O Stretch | 1725 cm⁻¹ | 1715 - 1730 cm⁻¹ libretexts.org |

| IR | C-Br Stretch | 650 cm⁻¹ | 500 - 700 cm⁻¹ spectroscopyonline.com |

| This table presents hypothetical data. NMR shifts are relative to TMS. IR frequencies are unscaled. |

Thermodynamic Calculations for Reaction Energetics

Computational methods can be used to calculate fundamental thermodynamic properties of molecules and reactions. elsevierpure.comnist.gov By performing frequency calculations on an optimized geometry, one can obtain the zero-point vibrational energy (ZPVE), thermal corrections, enthalpy (H), entropy (S), and Gibbs free energy (G). elsevierpure.com

These calculations allow for the prediction of key thermodynamic quantities for a reaction, such as the enthalpy of reaction (ΔH), which indicates whether a reaction is exothermic or endothermic. pearson.com For example, the heat of formation of 1,1,3-tribromoheptan-2-one could be calculated by using a balanced theoretical reaction, such as the bromination of heptan-2-one.

Example Reaction: CH₃COCH₂C₄H₉ + 3 Br₂ → CHBr₂COCHBrC₄H₉ + 3 HBr

Molecular Modelling Techniques

The investigation of 1,1,3-tribromoheptan-2-one employs a hierarchy of molecular modelling techniques, each suited for different aspects of the analysis.

Density Functional Theory (DFT): This is the workhorse method for most of the investigations described above. slideshare.net Hybrid functionals like B3LYP are popular for their balance of accuracy and efficiency in studying organic molecules. nih.gov Dispersion-corrected DFT methods may also be employed to better account for noncovalent interactions, which can be important in determining conformational preferences. acs.org

Ab Initio Methods: Higher-level ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be used to obtain more accurate single-point energies for critical structures (like conformers or transition states) that were initially optimized with DFT. up.ac.za These methods are more computationally expensive but provide a benchmark for the DFT results.

Molecular Mechanics (MM): As mentioned in the conformational analysis section, MM uses classical physics principles to model molecules. up.ac.za While less accurate than quantum methods, its speed makes it ideal for initial, broad searches of the vast conformational landscape of flexible molecules before refining with DFT.

Quantum Mechanics/Molecular Mechanics (QM/MM): For studying reactions in solution, a hybrid QM/MM approach can be used. The reacting species (1,1,3-tribromoheptan-2-one and a nucleophile) are treated with a high-level QM method, while the surrounding solvent molecules are treated with a faster MM force field. This provides a more realistic model of the reaction environment. nih.gov

These techniques, often used in combination, provide a comprehensive theoretical framework for understanding the structure, properties, and reactivity of 1,1,3-tribromoheptan-2-one.

Environmental Transformations and Fate of Brominated Ketones, with Implications for 1,1,3 Tribromoheptan 2 One

Abiotic Degradation Pathways

Photolytic Degradation Mechanisms

The photolytic degradation of brominated ketones is initiated by the absorption of ultraviolet (UV) radiation, leading to the cleavage of the carbon-bromine (C-Br) bond, which is the most labile bond in the molecule. This process, known as photolysis, can proceed through several mechanisms. For α-bromoketones, exposure to UV-Vis irradiation can lead to the formation of α-brominated ketone products. nih.gov

One primary mechanism involves the homolytic cleavage of the C-Br bond, generating a bromine radical and a ketone radical. The acylphenyl radicals formed from the photoinduced cleavage of bromine atoms in bromophenyl alkyl ketones can be trapped by dehalogenation. nih.gov Another potential pathway is the Norrish Type II elimination, which can compete with the cleavage reaction in some cases. nih.gov The efficiency of photolytic degradation can be influenced by the solvent, with different organic solvents affecting the degradation rates. nih.gov

Interactive Table: Factors Influencing Photolytic Degradation of Brominated Compounds

| Factor | Influence on Degradation Rate |

| Light Wavelength | Shorter wavelengths (e.g., 180-400 nm) lead to higher degradation rates compared to longer wavelengths (e.g., 400-700 nm) nih.gov. |

| Initial Concentration | Higher initial concentrations can decrease the degradation rate due to reduced light penetration and competition for photons nih.gov. |

| Solvent | The type of organic solvent can significantly impact the degradation rate, with acetone (B3395972) showing a higher rate than toluene (B28343) or n-hexane nih.gov. |

| Oxygen Availability | The presence of oxygen can influence the reaction pathways, potentially leading to the formation of different byproducts. |

Oxidative Transformation by Reactive Species (e.g., Hydroxyl Radicals)

Hydroxyl radicals (•OH) are highly reactive oxygen species that play a significant role in the oxidative transformation of organic compounds in aquatic environments. The reaction of hydroxyl radicals with bromide ions (Br⁻) is a critical initial step, leading to the formation of the intermediate species BrOH•⁻. wikipedia.org This intermediate can then participate in the oxidation of organic molecules.

The oxidative degradation of ketones by hydroxyl radicals can proceed through hydrogen abstraction from the alkyl chain or by addition to the carbonyl group. For brominated ketones, the presence of electron-withdrawing bromine atoms can influence the reaction sites. The oxidation of carotenoids, which also contain carbonyl groups, has been shown to be initiated by radical species, leading to a variety of degradation products through cleavage of double bonds. nih.gov While the specific kinetics for 1,1,3-tribromoheptan-2-one are not detailed in the provided results, the general mechanisms of radical-mediated oxidation of ketones provide a framework for its transformation.

Hydrolytic Stability and Pathways

The hydrolytic stability of α-haloketones is an important factor in their environmental persistence. The carbon-halogen bond in α-haloketones is susceptible to nucleophilic attack by water, leading to hydrolysis. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electron-deficient and susceptible to nucleophilic attack. acs.org

The hydrolysis of β-keto esters, a related class of compounds, involves the cleavage of the ester bond to form a β-keto acid, which can then decarboxylate to yield a ketone. libretexts.org While the specific mechanism for a tribrominated heptanone is not provided, the general principles of nucleophilic substitution on α-haloketones suggest that hydrolysis would lead to the replacement of bromine atoms with hydroxyl groups, potentially followed by further rearrangements or degradation.

Biotic Degradation Pathways (Biodegradation)

Microorganisms have evolved a wide array of enzymatic machinery to degrade halogenated organic compounds. nih.govnih.gov The biodegradation of these compounds is a critical process for their removal from the environment. The initial step in the aerobic biodegradation of many halogenated compounds is often dehalogenation, which can be catalyzed by various enzymes, including dehalogenases.

The persistence of halogenated compounds in the environment is often due to their xenobiotic nature, meaning they are not readily recognized by existing microbial enzymes. However, through processes of adaptation and evolution, microorganisms can develop the ability to utilize these compounds as a source of carbon and energy. nih.govnih.gov The aerobic microbial degradation of chlorinated compounds often favors electron-rich structures, and the presence of electron-withdrawing halogens can inhibit these enzymatic systems.

Formation as Disinfection Byproducts (DBPs) in Aqueous Environments

Brominated ketones, including 1,1,3-tribromoheptan-2-one, can be formed as disinfection byproducts (DBPs) during the treatment of drinking water and wastewater. The primary mechanism involves the reaction of disinfectants, such as chlorine or chloramines, with natural organic matter (NOM) in the presence of bromide ions.

The concentration of bromide in the source water is a key factor influencing the formation of brominated DBPs. During chlorination, chlorine can oxidize bromide to form hypobromous acid (HOBr), which is a more potent brominating agent than hypochlorous acid (HOCl) is a chlorinating agent. This leads to the preferential formation of brominated DBPs over their chlorinated analogs. The formation of these compounds is also influenced by factors such as pH, temperature, reaction time, and the nature of the NOM.

Interactive Table: Factors Influencing the Formation of Brominated DBPs

| Factor | Influence on Formation |

|---|---|

| Bromide Concentration | Higher bromide levels lead to a greater formation of brominated DBPs. |

| Disinfectant Type | Chlorination generally produces higher levels of brominated DBPs compared to chloramination. |

| Natural Organic Matter (NOM) | The type and concentration of NOM serve as the organic precursors for DBP formation. |

| pH | pH affects the speciation of both the disinfectant and the organic precursors, influencing reaction rates. |

| Temperature | Higher temperatures generally increase the rate of DBP formation. |

| Reaction Time | Longer contact times between the disinfectant and NOM can lead to higher DBP concentrations. |

Characterization of Transformation Products and Metabolites

The degradation of brominated ketones results in the formation of various transformation products and metabolites. The nature of these products depends on the specific degradation pathway.

Photodegradation: Photolytic degradation can lead to dehalogenated ketones through the radical cleavage of bromine atoms. nih.gov

Oxidative Degradation: The reaction with hydroxyl radicals can result in the formation of hydroxylated and shorter-chain carboxylic acids through oxidative cleavage of the carbon backbone.

Biodegradation: Microbial degradation of halogenated compounds can lead to the complete mineralization to carbon dioxide, water, and inorganic halides. nih.govnih.gov Intermediate metabolites can include dehalogenated ketones, alcohols, and acids.

The identification of these transformation products is crucial for a complete understanding of the environmental fate of 1,1,3-tribromoheptan-2-one and for assessing the potential risks associated with its degradation.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,1,3-Tribromoheptan-2-one, and how do reaction conditions influence bromination efficiency?

- Methodological Answer : The synthesis typically involves stepwise bromination of heptan-2-one under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane vs. carbon tetrachloride), temperature (0–25°C), and stoichiometry of brominating agents (e.g., Br₂ or HBr with oxidizing agents). For example, excess bromine may lead to over-bromination, while low temperatures reduce side reactions. Reaction progress should be monitored via TLC or GC-MS to optimize yield. Safety protocols for handling bromine, such as fume hood use and neutralization of residual reagents, are critical due to its toxicity .

Q. What analytical techniques are critical for characterizing 1,1,3-Tribromoheptan-2-one, and how are spectral data interpreted?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are essential for structural confirmation. In ¹H NMR, the ketone proton is absent, and bromine-induced deshielding splits signals for adjacent methyl/methylene groups. IR confirms the carbonyl stretch (~1700 cm⁻¹). Mass spectrometry (EI-MS) identifies molecular ion peaks (e.g., [M]⁺ at m/z 324 for C₇H₁₁Br₃O) and fragmentation patterns. Purity assessment requires HPLC with UV detection (λ = 210–280 nm) and comparison to certified reference standards. Detailed documentation of instrumentation parameters (e.g., NMR field strength, MS ionization mode) ensures reproducibility .

Advanced Research Questions

Q. How does the thermal stability of 1,1,3-Tribromoheptan-2-one vary under different experimental conditions, and what decomposition pathways are observed?

- Methodological Answer : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition thresholds. At temperatures >120°C, debromination and ketone degradation produce HBr gas and unsaturated carbonyl byproducts, detectable via GC-MS. Stability studies in inert (N₂) vs. oxidative (air) atmospheres show accelerated decomposition in the latter due to radical chain reactions. Kinetic modeling (e.g., Arrhenius plots) quantifies activation energy, guiding safe storage conditions (e.g., refrigeration at 4°C in amber glass) .

Q. What computational methods predict the reactivity of 1,1,3-Tribromoheptan-2-one in nucleophilic substitution reactions, and how do steric effects influence selectivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for bromide displacement. The bulky tribromoheptanone structure favors SN2 mechanisms at the less hindered C-1 position over C-3. Solvent effects (e.g., polar aprotic DMSO) are simulated using the Conductor-like Screening Model (COSMO). Frontier molecular orbital (FMO) analysis identifies electrophilic hotspots, correlating with experimental regioselectivity in reactions with amines or thiols .

Q. How do trace impurities in 1,1,3-Tribromoheptan-2-one affect catalytic performance in cross-coupling reactions, and what purification strategies mitigate these effects?

- Methodological Answer : Residual solvents (e.g., DCM) or unreacted bromine can poison palladium catalysts in Suzuki-Miyaura couplings. Impurity profiling via LC-MS and ICP-OES identifies contaminants. Recrystallization from hexane/ethyl acetate mixtures or column chromatography (silica gel, gradient elution) enhances purity. Accelerated rate calorimetry (ARC) assesses exothermic risks during large-scale purification. Method validation follows ICH guidelines, ensuring ≤0.1% impurity thresholds for catalytic applications .

Data Contradiction Analysis

Q. Why do reported melting points for 1,1,3-Tribromoheptan-2-one vary across studies, and how can experimental variables be standardized?

- Methodological Answer : Discrepancies often arise from polymorphic forms or hygroscopicity. Controlled crystallization (slow cooling vs. rapid quenching) produces distinct crystal lattices, verified via X-ray diffraction (XRD). Humidity-controlled DSC (e.g., 0% RH) prevents water absorption. Collaborative studies using certified reference materials (CRMs) and interlaboratory comparisons (e.g., ISO 17025) reduce variability. Metadata reporting (e.g., heating rate, sample pan type) is critical for replication .

Safety and Protocol Design

Q. What safety protocols are essential for handling 1,1,3-Tribromoheptan-2-one in electrophilic substitution reactions?

- Methodological Answer : Work under inert atmosphere (argon) to suppress HBr release. Use double-walled reactors for exothermic reactions and scrubbers to neutralize gaseous byproducts. Personal protective equipment (PPE) includes nitrile gloves, face shields, and HEPA-filtered respirators. Emergency protocols mandate immediate rinsing with NaHCO₃ for skin contact and ethanol for equipment decontamination. Toxicity data (e.g., LD₅₀ in rodents) must be documented in institutional safety reviews .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.